4-[2-[[4-(Dimethylamino)phenyl]methylamino]ethyl]-2,2-dimethyl-4-oxanol
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Overview
Description
4-[2-[[4-(dimethylamino)phenyl]methylamino]ethyl]-2,2-dimethyl-4-oxanol is an aromatic amine.
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound's derivatives have been used in synthesizing various chemical compounds. For instance, reactions involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate with other compounds have led to the synthesis of various acids and their derivatives in high yields, demonstrating the compound's utility in chemical synthesis (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Pharmaceutical Applications
- Some derivatives of this compound have shown potential in medical applications. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized using 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, displayed significant cytotoxic activity against various cancer cell lines (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Materials Science Applications
- In the field of materials science, derivatives of 4-(dimethylamino)phenyl have been utilized in the growth of large single crystals of donor–π–acceptor chromophores, which are crucial for opto-electronic applications (Gupta & Singh, 2015).
Organic Chemistry Applications
- The compound's derivatives have been used in various organic synthesis processes. For example, the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones involves a reaction where β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides play a key role (Beck & Gajewski, 1976).
Antimicrobial Activity
- Certain derivatives of this compound have shown antimicrobial properties. For instance, a study found that 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)- N -(substituted)benzenesulfonamide derivatives exhibited significant antibacterial and antifungal activities (Ghorab, Soliman, Alsaid, & Askar, 2017).
Neuroscience Research
- In neuroscience, derivatives of this compound, such as 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran], have been synthesized and evaluated for potential as central nervous system agents (Martin, Worm, Agnew, Kruse, Wilker, Geyer, 1981).
DNA Interaction Studies
- The compound's derivatives have been used in studies exploring interactions with DNA. For instance, phenyl-substituted derivatives of N-[2-(dimethylamino)-ethyl]-2-phenylquinoline-8-carboxamide have been synthesized to study DNA-intercalating antitumor agents, demonstrating their potential in cancer research (Atwell, Baguley, & Denny, 1989).
Nonlinear Optics
- Derivatives of 4-(dimethylamino)phenyl have been studied for their potential applications in nonlinear optics, such as in the synthesis of ethyl-substituted stilbazolium derivatives, indicating their use in optical technologies (Okada, Nogi, Tsuji, Duan, Oikawa, Matsuda, Nakanishi, 2003).
properties
Product Name |
4-[2-[[4-(Dimethylamino)phenyl]methylamino]ethyl]-2,2-dimethyl-4-oxanol |
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Molecular Formula |
C18H30N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[2-[[4-(dimethylamino)phenyl]methylamino]ethyl]-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C18H30N2O2/c1-17(2)14-18(21,10-12-22-17)9-11-19-13-15-5-7-16(8-6-15)20(3)4/h5-8,19,21H,9-14H2,1-4H3 |
InChI Key |
VKVFYAGMEATUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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